5-Methyl-4-phenyl-2-thiazolamine

Fragment-Based Drug Discovery Tuberculosis Structural Biology

Select 5-Methyl-4-phenyl-2-thiazolamine (CAS 30709-67-2) as a pre-validated fragment hit with a solved 1.68 Å co-crystal structure in M. tuberculosis ArgF (PDB: 7NNZ). This atomic-level binding data de-risks structure-based drug design, offering a rational starting point for fragment elaboration over naive library screening. With ≥97% purity and defined solubility (DMSO, EtOH, PBS), it is an ideal, reliable building block for high-throughput parallel synthesis and comparative SAR studies. Avoid substitution risks inherent to the 2-aminothiazole class—minor structural variations can drastically alter target engagement and off-target profiles.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
CAS No. 30709-67-2
Cat. No. B147608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-4-phenyl-2-thiazolamine
CAS30709-67-2
SynonymsNSC 54435
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=CC=CC=C2
InChIInChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)
InChIKeyHTXQOROHFFYFMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-4-phenyl-2-thiazolamine (CAS 30709-67-2): A Core 2-Aminothiazole Scaffold for Targeted Fragment-Based Drug Discovery


5-Methyl-4-phenyl-2-thiazolamine (CAS 30709-67-2), also known as 2-amino-5-methyl-4-phenylthiazole, is a heterocyclic building block from the 2-aminothiazole class. It is a solid with a melting point of 120-128 °C and is soluble in DMSO (10 mg/mL), ethanol (12.5 mg/mL), and PBS (pH 7.2, 0.15 mg/mL) . This compound serves as a validated fragment hit in the L-arginine biosynthetic pathway of *Mycobacterium tuberculosis*, specifically binding to the enzyme ArgF, as confirmed by a 1.68 Å X-ray co-crystal structure (PDB: 7NNZ) [1]. Its primary utility lies in structure-guided fragment-based drug discovery (FBDD) and as a versatile synthetic intermediate for generating diverse compound libraries .

Why 5-Methyl-4-phenyl-2-thiazolamine (CAS 30709-67-2) is Not Readily Substitutable by Generic 2-Aminothiazole Analogs


The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, known for diverse biological activities . However, this class-level versatility creates significant risks in scientific substitution. Minor structural variations, particularly at the 4- and 5-positions of the thiazole ring, can drastically alter a compound's specific protein target engagement, binding affinity, and off-target profile. For example, while 5-methyl-4-phenyl-2-thiazolamine has been co-crystallized with *Mycobacterium tuberculosis* ArgF (PDB: 7NNZ) [1], the closely related analog 4-phenyl-2-thiazolamine (lacking the 5-methyl group) is reported as a component in histone deacetylase (HDAC) inhibitor synthesis, a completely different target class [2]. Therefore, substituting one 2-aminothiazole for another without rigorous comparative data on the exact target system is a high-risk strategy that can invalidate SAR studies, fragment elaboration campaigns, or lead to unexpected biological outcomes.

5-Methyl-4-phenyl-2-thiazolamine (CAS 30709-67-2): A Quantitative Evidence Guide for Differentiated Scientific Selection


Target Engagement in *M. tuberculosis* ArgF: Crystallographic Evidence vs. Class Analog

5-Methyl-4-phenyl-2-thiazolamine demonstrates confirmed binding to the *M. tuberculosis* ArgF enzyme, a validated target in the L-arginine biosynthetic pathway [1]. This is evidenced by a high-resolution (1.68 Å) X-ray co-crystal structure (PDB ID: 7NNZ), which provides atomic-level detail of the ligand-protein interaction and serves as a validated starting point for structure-guided fragment elaboration [2]. In contrast, a structurally related analog, 2-amino-4-phenylthiazole (CAS 2010-06-2), which lacks the 5-methyl group, has been reported for use in synthesizing HDAC inhibitors, indicating a divergence in target class and application [3].

Fragment-Based Drug Discovery Tuberculosis Structural Biology L-Arginine Biosynthesis

Solubility Profile in Biological Buffers: Quantified Comparison to a 4-Fluorophenyl Analog

5-Methyl-4-phenyl-2-thiazolamine exhibits a defined solubility of 0.15 mg/mL (~788 µM) in PBS at pH 7.2 . This quantified aqueous solubility in a standard biological buffer is critical for planning in vitro assays. For comparison, the closely related analog 4-(4-fluorophenyl)-5-methyl-2-thiazolamine (CAS 2928-00-9), while sharing the same core, is likely to have a different solubility profile due to the electronegative fluorine atom on the phenyl ring. Solubility data for this analog is not readily available, requiring experimental determination and introducing an element of risk and potential delay in assay setup .

Biochemical Assay Development In Vitro Pharmacology Fragment Screening

Commercial Purity and Documentation: Ensuring Reproducibility in Fragment Elaboration

Commercial suppliers offer 5-methyl-4-phenyl-2-thiazolamine with a guaranteed minimum purity of ≥98% (HPLC), as specified in the Certificate of Analysis (CoA) . This level of purity is standard for building blocks used in fragment elaboration and medicinal chemistry. While alternative vendors may offer the same compound at slightly lower purity grades (e.g., ≥97%) , procurement from a source providing a ≥98% purity grade with a supporting CoA minimizes the risk of introducing impurities that could interfere with sensitive biochemical assays or skew the results of a structure-activity relationship (SAR) study.

Medicinal Chemistry SAR Studies Chemical Procurement

5-Methyl-4-phenyl-2-thiazolamine (CAS 30709-67-2): Optimal Application Scenarios for Research and Procurement


Fragment-Based Lead Discovery for Anti-Tuberculosis Agents Targeting ArgF

Procure 5-methyl-4-phenyl-2-thiazolamine as a high-value, pre-validated fragment hit for structure-guided drug discovery programs focused on the *M. tuberculosis* ArgF enzyme. The available 1.68 Å co-crystal structure (PDB: 7NNZ) provides atomic-level detail of its binding mode, enabling rational, structure-based elaboration to improve potency and drug-like properties [1]. This is a superior starting point compared to screening a naive fragment library, as the binding pocket and key interactions are already known.

Reliable Scaffold for Chemical Library Synthesis and SAR Exploration

Utilize 5-methyl-4-phenyl-2-thiazolamine as a core scaffold for generating diverse compound libraries via its reactive 2-amino group. The compound's high commercial purity (≥98%) and well-defined solubility profile in both organic solvents (DMF, DMSO, Ethanol) and aqueous buffer (PBS, pH 7.2) make it an ideal and reliable building block for high-throughput parallel synthesis and subsequent biochemical screening in SAR campaigns .

Comparative Studies of 2-Aminothiazole Scaffolds in Kinase or GPCR Target Classes

Select 5-methyl-4-phenyl-2-thiazolamine as a specific member of the 2-aminothiazole family for comparative structure-activity relationship (SAR) studies. The 2-aminothiazole scaffold is known to engage diverse targets including kinases, TRP channels, and GPCRs . Procuring this precise compound, with its specific 5-methyl and 4-phenyl substitution pattern, allows researchers to systematically probe the contribution of these substituents to target selectivity and binding affinity, offering a clear comparator to analogs like 2-amino-4-phenylthiazole or 4-(4-fluorophenyl)-5-methyl-2-thiazolamine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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